2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a cyclopropylsulfonyl group, and a piperidinylmethyl group. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chlorophenyl acetamide: This step involves the reaction of 4-chlorobenzylamine with acetic anhydride to form 2-(4-chlorophenyl)acetamide.
Introduction of the piperidinylmethyl group: The next step involves the reaction of 2-(4-chlorophenyl)acetamide with piperidine in the presence of a suitable base to form N-(piperidin-4-ylmethyl)-2-(4-chlorophenyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(4-chlorophenyl)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The combination of the cyclopropylsulfonyl and piperidinylmethyl groups further enhances its chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3S/c18-15-3-1-13(2-4-15)11-17(21)19-12-14-7-9-20(10-8-14)24(22,23)16-5-6-16/h1-4,14,16H,5-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQPWODSTIWVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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